molecular formula C30H44BF4FeP2Rh- B3157962 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) CAS No. 854275-87-9

1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)

Cat. No.: B3157962
CAS No.: 854275-87-9
M. Wt: 712.2 g/mol
InChI Key: DTBZUERXDNPWAI-UHFFFAOYSA-N
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Description

1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is a chiral catalyst widely used in asymmetric synthesis. This compound is known for its high efficiency and selectivity in various catalytic processes, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

The synthesis of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) typically involves the reaction of ferrocene with (2R,5R)-2,5-dimethylphospholane ligands, followed by coordination with rhodium and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of rhodium(III) complexes.

    Reduction: It can also be reduced back to rhodium(I) complexes using appropriate reducing agents.

    Substitution: The cyclooctadiene ligand can be substituted with other ligands, altering the compound’s catalytic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) has a wide range of scientific research applications:

    Chemistry: It is extensively used in asymmetric hydrogenation and hydroformylation reactions, providing high enantioselectivity.

    Biology: The compound is used in the synthesis of chiral pharmaceuticals and biologically active molecules.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The (2R,5R)-2,5-dimethylphospholano ligands provide a chiral environment, enhancing the selectivity of the reactions. The cyclooctadiene ligand stabilizes the rhodium center, allowing for efficient catalysis.

Comparison with Similar Compounds

Similar compounds include:

    1,1-Bis((2R,5R)-2,5-diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I): This compound has bulkier isopropyl groups, which can affect its catalytic properties.

    1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I): The ethyl groups provide different steric and electronic effects compared to the dimethylphospholano ligands.

The uniqueness of 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) lies in its balance of steric and electronic properties, making it highly effective in a variety of catalytic applications.

Properties

InChI

InChI=1S/2C11H16P.C8H12.BF4.Fe.Rh/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*3-6,9-10H,7-8H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBZUERXDNPWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.C1CC=CCCC=C1.[Fe].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44BF4FeP2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854275-87-9
Record name 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Reactant of Route 2
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Reactant of Route 3
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Reactant of Route 4
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Reactant of Route 5
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Reactant of Route 6
1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)

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